6-Bromo-4-(trifluoromethyl)isoquinolin-1-ol
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Overview
Description
6-Bromo-4-(trifluoromethyl)isoquinolin-1-ol: is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(trifluoromethyl)isoquinolin-1-ol typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, which yields 4-bromo-isoquinoline . The trifluoromethyl group can be introduced through various fluorination reactions, such as the direct introduction of fluorine or the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-(trifluoromethyl)isoquinolin-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced derivatives.
Common Reagents and Conditions:
Bromination: Bromine in nitrobenzene for bromination reactions.
Fluorination: Various fluorinating agents for introducing the trifluoromethyl group.
Major Products Formed:
- Substituted isoquinolines with different functional groups.
- Oxidized or reduced derivatives of the original compound .
Scientific Research Applications
Chemistry: 6-Bromo-4-(trifluoromethyl)isoquinolin-1-ol is used as a building block in organic synthesis, particularly in the synthesis of fluorinated isoquinolines, which are important in pharmaceuticals and materials science .
Biology and Medicine: Fluorinated isoquinolines, including this compound, are studied for their biological activities. They are potential candidates for drug development due to their unique bioactivities .
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other materials with unique electronic properties .
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethyl)isoquinolin-1-ol involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4-Fluoro-6-(trifluoromethyl)isoquinolin-1-ol
- 6-Bromo-3,4-Dihydro-2H-Isoquinolin-1-One
Uniqueness: 6-Bromo-4-(trifluoromethyl)isoquinolin-1-ol is unique due to the presence of both bromine and trifluoromethyl groups on the isoquinoline ring. This combination imparts distinct chemical and physical properties, such as increased stability and unique reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C10H5BrF3NO |
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Molecular Weight |
292.05 g/mol |
IUPAC Name |
6-bromo-4-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5BrF3NO/c11-5-1-2-6-7(3-5)8(10(12,13)14)4-15-9(6)16/h1-4H,(H,15,16) |
InChI Key |
VBDJBBYFPDVUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CNC2=O)C(F)(F)F |
Origin of Product |
United States |
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